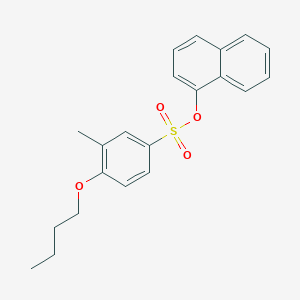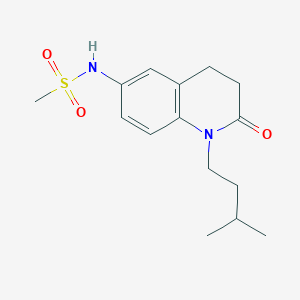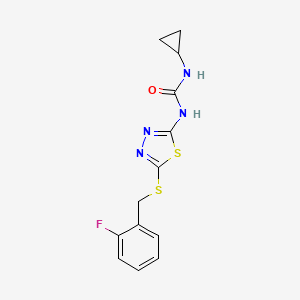
1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a cyclopropyl group, a fluorobenzyl thioether, and a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps. One common route includes the formation of the thiadiazole ring followed by the introduction of the cyclopropyl and fluorobenzyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of cyclopropyl isocyanate and 2-fluorobenzyl thiol in the presence of a base can facilitate the formation of the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the urea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorobenzyl moiety.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The cyclopropyl group and thiadiazole ring play crucial roles in this binding process, influencing the compound’s affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea: Shares the cyclopropyl and fluorobenzyl groups but differs in the presence of an iodine atom instead of the thiadiazole ring.
1-Cyclopropyl-3-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea: Contains a pyrazole ring instead of the thiadiazole ring, affecting its chemical properties and applications.
Uniqueness
1-Cyclopropyl-3-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability and specific reactivity patterns .
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4OS2/c14-10-4-2-1-3-8(10)7-20-13-18-17-12(21-13)16-11(19)15-9-5-6-9/h1-4,9H,5-7H2,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWRJRQCUPJHSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
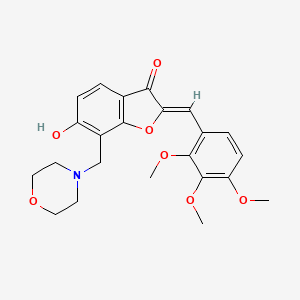
![3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2801338.png)
![6-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2801342.png)
![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2801343.png)

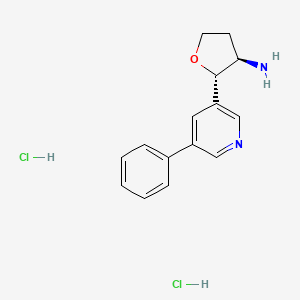
![4-(3-Methylphenyl)-2-[(pyridin-4-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2801346.png)
![N-benzyl-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B2801350.png)
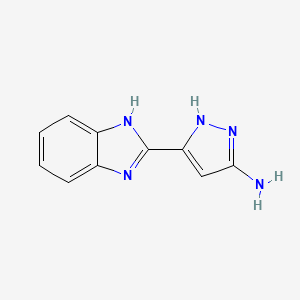
![Methyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2801353.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2801355.png)
